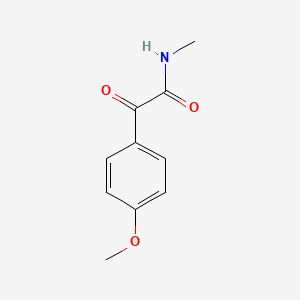
2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide is a natural product found in Polycarpa aurata with data available.
Scientific Research Applications
Isolation from Natural Sources
2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide was isolated from the hydrophilic extract of the ascidian Polycarpa aurata. Its structure was determined using various spectroscopic methods, including NMR, MS, IR, and UV, indicating a natural source for this compound (Wessels, König, & Wright, 2001).
Synthesis Methodologies
The synthesis of methyl 2-(4-methoxyphenyl)-2-oxoacetate, a related compound, was achieved using a reaction between the Grignard reagent of bromoanisole and dimethyl oxalate. This process provided insights into efficient methods for preparing α-keto esters, demonstrating a useful technique for synthesizing derivatives of 2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide (Zhou, 2007).
Potential in Pharmaceutical Research
In the field of pharmaceutical research, compounds structurally similar to 2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide have been studied for their pharmacological properties. For example, the molecule 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide was identified as a potential drug candidate targeting osteoarthritis, showing promise in attenuating matrix-degrading enzymes in affected joints (Inagaki et al., 2022).
properties
Product Name |
2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide |
InChI |
InChI=1S/C10H11NO3/c1-11-10(13)9(12)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3,(H,11,13) |
InChI Key |
LFRNOQWLRGQVQN-UHFFFAOYSA-N |
SMILES |
CNC(=O)C(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CNC(=O)C(=O)C1=CC=C(C=C1)OC |
synonyms |
2-(4-methoxyphenyl)-N-methyl-2-oxoacetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





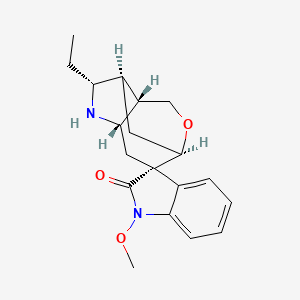
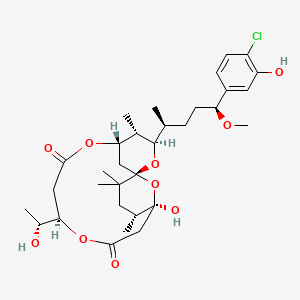
![1,13-Dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1259593.png)

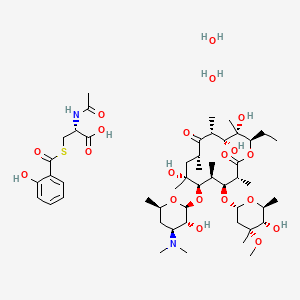
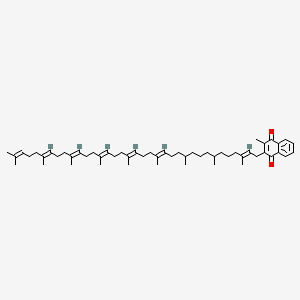
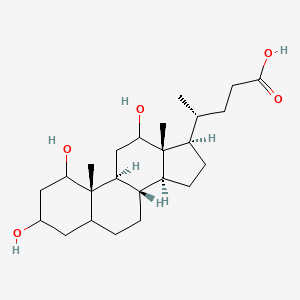

![(10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1259603.png)
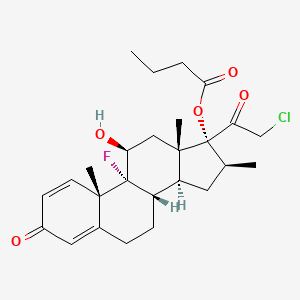
![2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B1259605.png)
